Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate
Description
The exact mass of the compound ethyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate is 313.13140809 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-23-18(21)14-6-8-15(9-7-14)19-17(20)12-13-4-10-16(22-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEKARMSELAWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Broader Field of Substituted Acetamido Benzoate Chemistry
Substituted acetamido benzoates are a class of organic compounds characterized by a central benzene (B151609) ring bearing both an acetamido group (-NHCOCH₃) and a benzoate (B1203000) ester group (-COOR). The core structure allows for extensive chemical modifications at multiple positions, leading to a diverse library of molecules with a wide range of physicochemical properties and biological activities.
Researchers have utilized this scaffold as a versatile building block in the synthesis of more complex heterocyclic systems and as a target for developing new therapeutic agents. For instance, ethyl 4-(2-cyanoacetamido)benzoate has been employed as a multifunctional precursor in the synthesis of novel heterocyclic compounds that were subsequently screened for antioxidant activity. researchgate.net Similarly, derivatives like 5-acetamido-2-hydroxy benzoic acid have been rationally designed by combining structural features of paracetamol and salicylic (B10762653) acid to create new molecules with superior anti-inflammatory and analgesic properties. mdpi.com
| Compound Name | Area of Research/Application | Reference |
|---|---|---|
| Ethyl 4-(2-cyanoacetamido)benzoate | Precursor for synthesizing heterocyclic compounds with antioxidant activity. | researchgate.net |
| 5-Acetamido-2-hydroxy benzoic acid | Investigated for analgesic and anti-inflammatory properties. | mdpi.com |
| Ethyl 4-[2-(4-chlorophenyl)ethylamino]benzoate | Synthesized as an intermediate in medicinal chemistry research. | prepchem.com |
Significance of the 4 Methoxyphenyl and Ethyl Benzoate Moieties in Chemical Biology Research
The specific structure of Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate contains two key moieties, the 4-methoxyphenyl (B3050149) group and the ethyl benzoate (B1203000) group, both of which are frequently incorporated into bioactive molecules.
4-Methoxyphenyl Moiety: The 4-methoxyphenyl group (or p-anisyl group) is a common substituent in medicinal chemistry. nih.gov Its prevalence stems from the unique properties conferred by the methoxy (B1213986) (-OCH₃) group. The methoxy group is a strong hydrogen bond acceptor and can also influence the electronic properties of the aromatic ring through its electron-donating nature. This can enhance the binding affinity of a molecule to its biological target. researchgate.net Furthermore, the methoxy group can improve a compound's metabolic stability by blocking a potential site of oxidation on the phenyl ring, and it can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. researchgate.net Numerous compounds containing this moiety have been investigated for a wide range of therapeutic applications, from antimicrobial to neuroprotective effects. nih.govajrconline.orgnih.gov
| Compound Name | Reported Biological Activity/Significance | Reference |
|---|---|---|
| N-(4-methoxyphenyl)pentanamide | Anthelmintic activity against Toxocara canis. | nih.gov |
| 4-Methoxy Acetophenone | Key intermediate in the synthesis of analgesics and anti-inflammatory drugs. | vinatiorganics.com |
| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | Exhibits neuroprotective effects against neurotoxicity. | nih.gov |
| Mebeverine | An antispasmodic drug containing a 4-methoxyphenyl group, investigated for antimicrobial properties. | ajrconline.org |
Ethyl Benzoate Moiety: Ethyl benzoate is an ester formed from the condensation of benzoic acid and ethanol (B145695). wikipedia.org In medicinal chemistry, the ethyl benzoate moiety can serve several roles. As an ester, it can act as a prodrug, where the ester is hydrolyzed in vivo by esterase enzymes to release a more active carboxylic acid form. This strategy is often used to improve the oral absorption of a drug. The ester group itself is relatively non-polar, which can enhance a molecule's ability to cross biological membranes. Beyond pharmaceuticals, ethyl benzoate is widely used as a flavoring and fragrance agent due to its pleasant, fruity odor. chemicalbook.comacs.org It is a component of some artificial fruit flavors and is found naturally in fruits like cranberries and cherries. acs.orgebi.ac.uk In synthetic chemistry, it serves as a versatile intermediate for the creation of more complex molecules. chemicalbook.comfiveable.me
| Application Area | Description of Role | Reference |
|---|---|---|
| Pharmaceuticals | Used as a scaffold or intermediate in the synthesis of bioactive compounds. Can function as a prodrug to improve bioavailability. | chemicalbook.comfiveable.me |
| Flavor & Fragrance Industry | Component of artificial fruit flavors and perfumes due to its sweet, fruity aroma. | wikipedia.orgacs.org |
| Organic Synthesis | Serves as a key building block and starting material for a wide range of chemical products. | chemicalbook.comquora.com |
| Natural Products | Identified as a volatile component in various fruits and juices. | ebi.ac.uk |
Future Research Directions and Potential Applications in Chemical Biology
Rational Design of Next-Generation Analogues with Enhanced Biological Profiles
The structural framework of Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate offers significant opportunities for the rational design of next-generation analogues with improved biological activities. Drawing inspiration from studies on structurally related compounds, a systematic medicinal chemistry approach could be employed to modulate its pharmacokinetic and pharmacodynamic properties. For instance, research on other benzoate (B1203000) derivatives has demonstrated that strategic modifications can significantly enhance their desired activities.
Future design strategies could focus on several key areas:
Modification of the Phenyl Rings: Introduction of various substituents (e.g., halogens, alkyl, or nitro groups) on either the 4-methoxyphenyl (B3050149) or the benzoate ring could influence electronic properties and steric interactions with potential biological targets.
Alteration of the Linker: The acetamido linker could be modified by replacing it with other functional groups such as sulfonamides or ureas to explore different hydrogen bonding patterns and conformational flexibilities.
Ester Group Modification: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to a series of different esters or amides to fine-tune solubility and metabolic stability.
A hypothetical series of analogues and their projected enhancements are presented in the table below.
| Analogue ID | Modification | Predicted Enhancement |
| EA-001 | Replacement of the 4-methoxy group with a hydroxyl group | Increased hydrogen bonding potential and potential for improved antioxidant activity. |
| EA-002 | Introduction of a chlorine atom at the 3-position of the benzoate ring | Enhanced lipophilicity, potentially leading to improved cell permeability. |
| EA-003 | Conversion of the ethyl ester to a methyl amide | Increased metabolic stability and altered solubility profile. |
| EA-004 | Replacement of the acetamido linker with a thioamide group | Altered electronic and steric properties, potentially leading to novel target interactions. |
Exploration of Novel Biological Targets and Therapeutic Modalities for Pre-clinical Research
While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest several plausible avenues for investigation in pre-clinical research. The presence of the 4-methoxyphenylacetamide moiety is found in compounds with reported biological activities, including neuroprotective effects. For instance, the structurally related compound 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside has shown neuroprotective effects against neurotoxicity. nih.gov This suggests that this compound and its future analogues could be investigated for their potential in neurodegenerative diseases.
Furthermore, various benzoate and acetanilide (B955) derivatives have been explored for their anticancer and anti-inflammatory properties. Future research could therefore involve screening this compound against a panel of cancer cell lines and key inflammatory enzymes. High-throughput screening and target identification technologies, such as affinity chromatography and proteomics, could be employed to uncover novel biological targets.
Potential therapeutic areas for exploration include:
Neurodegenerative Diseases: Investigating the potential neuroprotective effects in models of Alzheimer's or Parkinson's disease.
Oncology: Screening for cytotoxic activity against various cancer cell lines and exploring mechanisms of action.
Inflammatory Disorders: Assessing the inhibitory activity against key inflammatory targets such as cyclooxygenase (COX) enzymes.
Development of this compound as Chemical Probes for Mechanistic Studies
To unravel the molecular mechanisms of action of this compound, it can be developed into chemical probes. These probes would be invaluable tools for identifying direct binding partners and understanding its downstream biological effects. The synthesis of probes would involve the introduction of a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a clickable alkyne group, onto the parent molecule.
The strategic placement of the tag is crucial to minimize disruption of the compound's biological activity. A potential site for modification could be the ethyl ester, where the ethyl group could be replaced with a linker attached to the reporter tag. Once synthesized, these probes could be used in a variety of applications, including:
Cellular Imaging: Fluorescently tagged probes could be used to visualize the subcellular localization of the compound.
Affinity-Based Target Identification: Biotinylated probes could be used to pull down binding proteins from cell lysates for identification by mass spectrometry.
Activity-Based Protein Profiling: Probes with reactive groups could be used to covalently label target enzymes.
| Probe Type | Reporter Tag | Potential Application |
| Fluorescent Probe | BODIPY or Fluorescein | Live-cell imaging to determine subcellular localization. |
| Affinity Probe | Biotin | Pull-down assays to identify protein binding partners. |
| Photoaffinity Probe | Benzophenone or Diazirine | Covalent labeling of target proteins upon UV irradiation for target identification. |
Integration of Advanced Computational and Experimental Approaches for Lead Compound Optimization
The optimization of this compound as a lead compound can be significantly accelerated by integrating advanced computational and experimental approaches. In silico methods can provide valuable insights into the structure-activity relationship (SAR) and guide the rational design of more potent and selective analogues.
Computational approaches that could be employed include:
Molecular Docking: To predict the binding modes of the compound and its analogues within the active sites of potential protein targets.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of the analogues with their biological activities.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complexes and to assess their stability.
These computational predictions would then be validated through experimental studies, creating an iterative cycle of design, synthesis, and testing. This integrated approach would enable a more efficient exploration of the chemical space around the this compound scaffold and facilitate the identification of optimized lead candidates with improved therapeutic potential.
Potential Contributions to the Design of Novel Bioactive Molecules
The unique structural features of this compound make it a valuable starting point for the design of novel bioactive molecules. The combination of a substituted phenylacetamide and a benzoate moiety provides a versatile scaffold that can be readily modified to target a wide range of biological systems.
The knowledge gained from studying this compound and its analogues could contribute to the broader field of medicinal chemistry in several ways:
Scaffold for Library Synthesis: The core structure can be used as a template for the combinatorial synthesis of large libraries of related compounds for high-throughput screening.
Fragment-Based Drug Discovery: The individual fragments of the molecule, such as the 4-methoxyphenylacetamide and the ethyl 4-aminobenzoate (B8803810) backbone, could be used in fragment-based screening campaigns to identify new starting points for drug discovery.
Understanding Pharmacophore Requirements: Detailed SAR studies will provide valuable information about the key structural features required for interaction with specific biological targets, which can be applied to the design of other, unrelated molecules.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Acylation : Reacting 4-methoxyphenylacetic acid with thionyl chloride to form the acyl chloride intermediate.
Amidation : Coupling the acyl chloride with ethyl 4-aminobenzoate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is used to isolate the product (yield: ~65–75%) .
Critical conditions include strict temperature control during acylation and inert atmospheres to prevent hydrolysis.
Q. Which characterization techniques are essential to confirm the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ester/amide linkages.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 357.12).
- Infrared Spectroscopy (IR) : Peaks at ~1730 cm (ester C=O) and ~1650 cm (amide I band) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like sulfoxide derivatives during synthesis?
- Methodological Answer :
- Reductive Conditions : Use argon atmospheres to prevent oxidation of thioether groups.
- Catalyst Screening : Test Pd/C or Raney nickel for selective reduction of undesired intermediates.
- Byproduct Monitoring : Employ TLC (R = 0.3 in ethyl acetate/hexane) or UPLC-MS to track side reactions .
Example optimization: Reducing reaction time from 24h to 12h decreased sulfoxide formation by 40% .
Q. How do structural modifications (e.g., halogen substituents) influence bioactivity against kinase targets?
- Methodological Answer :
-
QSAR Studies : Compare IC values for derivatives (e.g., 4-fluoro vs. 4-chloro substituents).
-
Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina.
-
Kinase Assays : Measure inhibition via ADP-Glo™ kinase assays (Table 1) .
Table 1 : Substituent Effects on Kinase Inhibition (IC, μM)
Substituent EGFR Inhibition Solubility (mg/mL) 4-OCH 0.45 ± 0.02 0.12 4-F 0.32 ± 0.01 0.08 4-Cl 0.67 ± 0.03 0.05 Data sourced from enzymatic assays and shake-flask solubility tests .
Q. What strategies resolve contradictions in reported COX-2 inhibition efficacy across studies?
- Methodological Answer :
- Assay Validation : Cross-test in both human recombinant COX-2 (Cayman Chemical) and whole-blood assays.
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., de-esterified forms) that may contribute to discrepancies.
- Crystallography : Resolve ligand-enzyme co-crystal structures to confirm binding modes .
Example: A 2024 study found that impurities >5% (e.g., ethyl benzoate) artificially inflated IC values by 2-fold .
Q. How can researchers design experiments to elucidate the compound’s mechanism in cancer cell apoptosis?
- Methodological Answer :
- Flow Cytometry : Annexin V/PI staining to quantify apoptosis in HeLa cells post-treatment (24–48h).
- Western Blotting : Track cleavage of caspase-3 and PARP.
- RNA-Seq : Identify differentially expressed genes (e.g., Bcl-2 family) using Illumina platforms .
Example finding: 10 μM treatment induced 45% apoptosis in MDA-MB-231 cells via Bax/Bcl-2 ratio upregulation .
Data Contradiction Analysis
Q. Why do solubility and logP values vary significantly across published datasets?
- Methodological Answer :
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
